molecular formula C6H8IN3O2 B095459 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole CAS No. 16156-90-4

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Cat. No.: B095459
CAS No.: 16156-90-4
M. Wt: 281.05 g/mol
InChI Key: ROXLQGHOPINWFU-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) is a nitroimidazole derivative characterized by a 5-nitroimidazole core substituted with a 2-methyl group and a 2-iodoethyl side chain. This compound is structurally analogous to metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), a first-generation nitroimidazole antibiotic widely used against anaerobic bacterial and protozoal infections .

Properties

IUPAC Name

1-(2-iodoethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXLQGHOPINWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCI)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167194
Record name Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro-
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Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-90-4
Record name 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF74X42GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Biological Activity

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a nitroimidazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by the presence of iodine and nitro functional groups, exhibits unique mechanisms of action that make it a candidate for various therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C6H8IN3O2
  • Molecular Weight : 237.05 g/mol
  • CAS Number : 85309-00-4

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon reduction, which can interact with cellular macromolecules such as DNA, RNA, and proteins. This interaction leads to:

  • DNA Damage : The formation of reactive species can cause strand breaks and inhibit replication.
  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through oxidative stress mechanisms.
  • Antimicrobial Activity : The iodine moiety enhances its ability to disrupt microbial cell membranes and interfere with enzymatic processes essential for microbial survival .

Antimicrobial Properties

This compound has shown significant efficacy against various pathogens, including:

  • Bacteria : Effective against anaerobic bacteria similar to other nitroimidazoles like metronidazole.
  • Protozoa : Demonstrates activity against protozoan infections, particularly those caused by Trichomonas vaginalis and Entamoeba histolytica.

Anticancer Properties

The compound has been evaluated for its potential in cancer therapy:

  • Hypoxia Targeting : Nitroimidazoles are known for their ability to target hypoxic tumor cells, making them effective radiosensitizers. Studies indicate that this compound can enhance the effectiveness of radiation therapy in hypoxic conditions .
  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits selective toxicity towards cancer cell lines under low oxygen conditions, which is critical for improving therapeutic outcomes in radiotherapy.

Study on Antimicrobial Efficacy

A comparative study assessed the effectiveness of various nitroimidazole derivatives against Giardia duodenalis and Trichomonas vaginalis. Results indicated that this compound was as effective as metronidazole but with a potentially better safety profile due to its selective action on hypoxic cells .

Study on Anticancer Activity

Research involving the use of this compound in combination with radiation therapy showed enhanced tumor regression in murine models. The compound's ability to sensitize hypoxic tumor cells resulted in a significant reduction in tumor size compared to controls treated with radiation alone .

Data Table: Biological Activities of this compound

Activity TypePathogen/Cell TypeEfficacyMechanism of Action
AntimicrobialTrichomonas vaginalisEffectiveDisruption of cell membranes
AntimicrobialEntamoeba histolyticaEffectiveInhibition of enzymatic processes
AnticancerHypoxic cancer cellsEnhanced sensitivityInduction of apoptosis via DNA damage
AnticancerVarious tumor cell linesSignificant regressionRadiosensitization under hypoxic conditions

Comparison with Similar Compounds

Structural and Molecular Comparisons

The pharmacological behavior of nitroimidazoles is heavily influenced by substituents on the imidazole ring. Below is a comparative analysis of MTZ-I and key analogs:

Compound Substituent (R) Molecular Formula Molecular Weight Key Features
MTZ-I 2-Iodoethyl C₆H₈IN₃O₂ 281.06 g/mol Iodine atom enhances lipophilicity; preclinical antitumor activity
Metronidazole 2-Hydroxyethyl C₆H₉N₃O₃ 171.16 g/mol First-generation antimicrobial; treats protozoal/anaerobic infections
Tinidazole 2-(Ethylsulfonylethyl) C₈H₁₃N₃O₄S 247.27 g/mol Second-generation; effective against metronidazole-resistant strains
Ornidazole 3-Chloro-2-hydroxypropyl C₇H₁₀ClN₃O₃ 219.63 g/mol Third-generation; broader spectrum, reduced toxicity
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole 2-Chloroethyl C₆H₈ClN₃O₂ 189.60 g/mol Chlorine substituent; anti-leishmanial activity (LC₅₀ = 1.77 mM for L. mexicana)
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole 2-Fluoroethyl C₆H₈FN₃O₂ 181.14 g/mol Fluorine enhances metabolic stability; limited pharmacological data

Pharmacological Activity

  • Antimicrobial Activity: Metronidazole and tinidazole are clinically validated for trichomoniasis, giardiasis, and bacterial vaginosis. Tinidazole’s sulfone group improves pharmacokinetics and efficacy against resistant pathogens . Ornidazole’s chloro-hydroxypropyl substituent extends its half-life and reduces side effects compared to metronidazole .
  • Antiparasitic Activity :

    • 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole demonstrates moderate anti-leishmanial activity, with LC₅₀ values comparable to metronidazole derivatives .
  • Anticancer Activity :

    • MTZ-I reduced tumor growth in murine models, likely due to nitroreductase activation under hypoxic conditions, generating cytotoxic nitrogen radicals .

Toxicity and Metabolic Stability

  • Metronidazole is associated with neurotoxicity and carcinogenic risks at high doses .
  • Ornidazole and tinidazole exhibit improved safety profiles due to optimized metabolism and reduced reactive metabolite formation .

Preparation Methods

Reaction Mechanism and Conditions

In a modified approach inspired by EP0150407B1, alkylation proceeds via nucleophilic attack of the imidazole nitrogen on the iodoethyl group. A mixture of 2-methyl-5-nitroimidazole (1.0 equiv), 1,2-diiodoethane (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 60°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane.

Key Parameters

  • Solvent : DMF or acetonitrile

  • Temperature : 60–80°C

  • Yield : 65–72% (crude), rising to 85–90% after recrystallization.

Challenges and Mitigation

Iodoethylating agents are prone to elimination under basic conditions, forming ethylene side products. To suppress this, anhydrous conditions and controlled temperatures (<80°C) are critical. Catalytic amounts of sodium iodide enhance reactivity by generating a more electrophilic intermediate.

Substitution of Hydroxyethyl Precursor with Iodide

This two-step method involves synthesizing 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole followed by iodination.

Synthesis of Hydroxyethyl Intermediate

As detailed in EP0150407B1, 2-methyl-4(5)-nitroimidazole reacts with ethylene oxide in formic acid at 50°C. After distilling off formic acid, the pH is adjusted to 0.8–1.8 with sulfuric acid, precipitating unreacted starting material. The filtrate is alkalized to pH 6–7, yielding 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (purity: 99.9% via HPLC).

Iodination via Tosylate Intermediate

The hydroxyl group is converted to a tosylate using tosyl chloride (1.1 equiv) in pyridine at 0°C. Subsequent treatment with sodium iodide (2.0 equiv) in acetone at reflux for 6 hours affords the iodoethyl derivative.

Optimization Data

StepConditionsYield (%)Purity (%)
Tosylation0°C, 2 hours9598
Iodide SubstitutionAcetone, reflux, 6 hours8899.5

Direct Nitration Followed by Iodoethylation

This route prioritizes nitration of 2-methylimidazole before introducing the iodoethyl group.

Nitration Protocol

Adapting CN104592123A, 2-methylimidazole is dissolved in 98% sulfuric acid at 20°C, followed by addition of N₂O₅-nitric acid mixed nitrating agent at 50°C. The mixture is stirred for 30 minutes, cooled to 0°C, and neutralized with ammonia to pH 4.5, yielding 2-methyl-5-nitroimidazole (95.5% yield, 99.8% purity).

Iodoethyl Group Introduction

The nitroimidazole is alkylated using 2-iodoethyl bromide (1.5 equiv) in DMF with potassium tert-butoxide as base at 25°C for 24 hours. Purification via column chromatography (hexane:ethyl acetate, 3:1) gives the target compound in 78% yield.

Comparison of Synthetic Routes and Optimization Strategies

Efficiency and Scalability

MethodAdvantagesLimitationsIdeal Scale
Direct AlkylationSingle-step, high purityLow yields due to side reactionsLab-scale (≤100g)
Hydroxyethyl SubstitutionHigh yields, proven scalabilityMulti-step, requires toxic reagentsPilot-scale (kg)
Nitration-FirstExcellent nitro-group regioselectivityEnergy-intensive nitration stepIndustrial

Purity and Analytical Data

Recrystallization from aqueous ammonia (pH 10–12) enhances purity to >99.5%. HPLC analysis (C18 column, methanol:water 70:30) shows a single peak at retention time 4.2 minutes .

Q & A

Q. What are the recommended synthetic routes for 1-(2-iodoethyl)-2-methyl-5-nitroimidazole, and how can its purity be validated?

The synthesis of this compound typically involves halogenation of metronidazole analogues. A practical approach includes:

  • Nucleophilic substitution : Reacting 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole with hydroiodic acid (HI) under controlled reflux conditions to replace the hydroxyl group with iodine .
  • Characterization : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity, complemented by UV-Vis spectrophotometry (λmax ≈ 320 nm) to confirm nitroimidazole backbone integrity .
  • Validation : Compare retention times and spectral profiles against reference standards, ensuring <2% impurity via peak integration .

Q. How should researchers handle and store this compound to ensure stability?

Stability is critical due to the compound’s nitro group and light sensitivity:

  • Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Avoid exposure to oxidizers or humid environments .
  • Decomposition monitoring : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (>150°C) and gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., nitrogen oxides) .

Advanced Research Questions

Q. What mechanisms underlie the antitumor activity of this compound in hypoxic environments?

This compound acts as a hypoxia-selective cytotoxin (HSC) through:

  • Electron affinity : The nitro group undergoes enzymatic reduction in low-oxygen conditions, generating reactive intermediates (e.g., nitro radicals) that alkylate DNA and disrupt replication .
  • In vivo validation : In Swiss mice bearing Ehrlich tumors, MTZ-I (the iodide analogue) reduced tumor volume by 60% at 50 mg/kg/day via intraperitoneal administration, with histopathology confirming DNA strand breaks .
  • Comparative studies : Unlike metronidazole, the iodoethyl side chain enhances lipophilicity, improving tumor penetration and retention .

Q. How can structural modifications optimize the pharmacological profile of nitroimidazole derivatives like this compound?

Key strategies include:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) at the imidazole C-2 position enhances redox potential, critical for hypoxia-selective activation .
  • Docking studies : Molecular modeling reveals that the iodoethyl chain improves binding to hypoxia-inducible factor (HIF-1α) pockets, as seen in simulations using AutoDock Vina (binding energy: −8.2 kcal/mol) .
  • In vitro screening : Evaluate cytotoxicity via MTT assays in hypoxic vs. normoxic cancer cell lines (e.g., HeLa), with EC50 values typically <10 µM under hypoxia .

Q. What methodologies address contradictions in antimicrobial efficacy data for nitroimidazole derivatives?

Discrepancies often arise from strain-specific resistance or assay conditions:

  • Standardized protocols : Use CLSI guidelines for disc diffusion assays (e.g., 30 µg discs, 24-hour incubation) to compare activity against Gardnerella vaginalis or Trichomonas vaginalis .
  • Metabolite analysis : LC-MS/MS quantifies hydroxylated metabolites (e.g., 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole), which may exhibit reduced potency compared to the parent compound .
  • Resistance profiling : PCR amplification of nim genes (e.g., nimA, nimB) identifies nitroimidazole reductase overexpression in resistant strains .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

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